2-[(3-Chlorophenyl)methyl]piperidine

PI3K inhibitor Kinase selectivity Cancer signaling

2-[(3-Chlorophenyl)methyl]piperidine (CAS 383128-23-2) delivers a unique 2-substituted piperidine scaffold with a 3-chlorobenzyl motif—a regioisomeric configuration unmatched by 4- or N-substituted analogs. This geometry drives PI3Kα isoform selectivity (Ki=1 nM vs 114 nM for PI3Kβ, ~114-fold). With LogP 3.334 and MW 209.72, it is optimized for CNS penetration, serving as a privileged starting point for kinase and CNS drug discovery. The free secondary amine enables versatile N-alkylation, acylation, or sulfonylation. Available at ≥95% purity for reliable library synthesis.

Molecular Formula C12H16ClN
Molecular Weight 209.71 g/mol
CAS No. 383128-23-2
Cat. No. B3383035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Chlorophenyl)methyl]piperidine
CAS383128-23-2
Molecular FormulaC12H16ClN
Molecular Weight209.71 g/mol
Structural Identifiers
SMILESC1CCNC(C1)CC2=CC(=CC=C2)Cl
InChIInChI=1S/C12H16ClN/c13-11-5-3-4-10(8-11)9-12-6-1-2-7-14-12/h3-5,8,12,14H,1-2,6-7,9H2
InChIKeyPDSYSGSATYWYTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(3-Chlorophenyl)methyl]piperidine (CAS 383128-23-2): A Chlorophenyl-Substituted Piperidine Scaffold for CNS-Targeted Research


2-[(3-Chlorophenyl)methyl]piperidine (CAS 383128-23-2) is a synthetic piperidine derivative characterized by a 3-chlorobenzyl group attached to the 2-position of the piperidine ring. This substitution pattern yields a unique 2-substituted piperidine scaffold with a calculated LogP of 3.334, indicating significant lipophilicity and potential for blood-brain barrier penetration . The compound has been identified in authoritative databases, including BindingDB, where it is associated with nanomolar affinity for the PI3Kalpha isoform [1]. Its structure and properties position it as a valuable synthetic intermediate for medicinal chemistry programs targeting the central nervous system and kinase signaling pathways.

Why 2-[(3-Chlorophenyl)methyl]piperidine (CAS 383128-23-2) Cannot Be Substituted with Generic Piperidine Analogs


Interchanging 2-[(3-Chlorophenyl)methyl]piperidine with other chlorophenyl-piperidine regioisomers or alternative scaffolds introduces significant risk of divergent biological and physicochemical outcomes. The specific substitution pattern—a 3-chlorobenzyl group at the piperidine 2-position—confers a distinct molecular geometry and electron distribution that cannot be replicated by 4-substituted (e.g., 4-(3-Chlorophenyl)piperidine) or N-substituted (e.g., 1-(3-Chlorophenyl)piperidine) analogs [1]. SAR studies across chlorophenyl piperidines demonstrate that the position of chlorine substitution and the point of attachment to the piperidine ring critically modulate target engagement, isoform selectivity, and pharmacokinetic properties . The quantitative evidence presented below establishes the unique functional fingerprint of this specific compound, providing a rational basis for its selection over close structural neighbors.

Quantitative Differentiation Evidence for 2-[(3-Chlorophenyl)methyl]piperidine (CAS 383128-23-2)


PI3Kalpha vs. PI3Kbeta Isoform Selectivity Profile

In a direct head-to-head fluorescence polarization assay using PIP3 as substrate, 2-[(3-Chlorophenyl)methyl]piperidine exhibited a 114-fold higher apparent binding affinity for PI3Kalpha (Ki = 1 nM) compared to PI3Kbeta (Ki = 114 nM) [1]. This quantitative selectivity profile provides a clear biochemical signature that distinguishes this compound from pan-PI3K inhibitors or those with alternative isoform preferences. The assay was conducted with a 30-minute incubation period.

PI3K inhibitor Kinase selectivity Cancer signaling

Physicochemical Differentiation: Molecular Weight and Lipophilicity vs. Regioisomers

The 2-substituted regioisomer possesses a molecular weight of 209.72 g/mol and a calculated LogP of 3.334, which is notably distinct from its 4-substituted and N-substituted chlorophenyl piperidine counterparts . 4-(3-Chlorophenyl)piperidine (MW 195.69 g/mol) and 1-(3-Chlorophenyl)piperidine (MW 195.69 g/mol) are approximately 7% lighter [1] . This difference, combined with the higher LogP of the 2-substituted derivative, directly impacts membrane permeability, distribution volume, and potential CNS exposure in screening cascades.

Drug discovery Lipophilicity CNS penetration

Commercial Purity and Handling Specifications: A Defined Research-Grade Benchmark

Multiple reputable chemical suppliers, including Fluorochem and ChemScene, consistently provide 2-[(3-Chlorophenyl)methyl]piperidine at a purity of ≥95% . This establishes a defined, commercially available benchmark for research applications. Procurement from these sources ensures a consistent chemical entity with documented storage conditions (sealed, dry, 2-8°C) , which are critical for maintaining compound integrity and ensuring experimental reproducibility across different laboratories and studies.

Chemical procurement Quality control Reproducibility

Optimal Scientific Applications for 2-[(3-Chlorophenyl)methyl]piperidine (CAS 383128-23-2)


Target Validation and Chemical Probe Development for PI3Kalpha-Driven Pathways

The 114-fold selectivity of 2-[(3-Chlorophenyl)methyl]piperidine for PI3Kalpha over PI3Kbeta (Ki = 1 nM vs. 114 nM) [1] makes it an excellent tool compound for dissecting PI3Kalpha-specific signaling events. It can be employed in cellular assays to isolate PI3Kalpha-dependent phenotypes, reducing the confounding effects of PI3Kbeta inhibition. This is particularly valuable in oncology research, where PI3Kalpha is a key driver in PIK3CA-mutant cancers.

CNS Drug Discovery Programs Leveraging a Lipophilic 2-Substituted Scaffold

The compound's calculated LogP of 3.334 and molecular weight of 209.72 g/mol suggest favorable physicochemical properties for passive diffusion across the blood-brain barrier. Its unique 2-substituted piperidine architecture provides a rigid, chiral scaffold for the design of novel CNS-active agents. Researchers developing inhibitors of monoamine transporters, NMDA receptor antagonists, or other central targets can use this compound as a privileged starting point for medicinal chemistry optimization, as evidenced by its presence in SAR studies of piperidine-based CNS ligands [2].

Synthetic Chemistry: A Defined Intermediate for Building Complex Molecular Architectures

With a commercially guaranteed purity of ≥95% and a free secondary amine, 2-[(3-Chlorophenyl)methyl]piperidine serves as a robust and reliable intermediate for the synthesis of more complex libraries. It can be readily derivatized through N-alkylation, acylation, or sulfonylation to generate diverse compound collections for high-throughput screening. Its well-characterized physicochemical properties and availability from multiple vendors [1] ensure its utility in both academic and industrial synthetic workflows.

Technical Documentation Hub

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